molecular formula C9H17NO B2604072 4-Allyl-1-methyl-4-piperidinol CAS No. 15897-43-5

4-Allyl-1-methyl-4-piperidinol

Cat. No.: B2604072
CAS No.: 15897-43-5
M. Wt: 155.241
InChI Key: WDDSVBJDUGHBMW-UHFFFAOYSA-N
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Description

4-Allyl-1-methyl-4-piperidinol is a chemical compound with the molecular formula C9H17NO It is a derivative of piperidine, a six-membered heterocycle containing one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Allyl-1-methyl-4-piperidinol typically involves the reaction of piperidine derivatives with allyl and methyl groups under specific conditions. One common method involves the use of homoallylic amines and electrophiles generated from dimethyl sulfoxide (DMSO) under mild conditions . This method yields 4-chloropiperidines, which can be further modified to obtain this compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process.

Chemical Reactions Analysis

Types of Reactions

4-Allyl-1-methyl-4-piperidinol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

    Substitution: The allyl and methyl groups can undergo substitution reactions with various reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or amines.

Scientific Research Applications

4-Allyl-1-methyl-4-piperidinol has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Allyl-1-methyl-4-piperidinol involves its interaction with specific molecular targets and pathways. For example, it may act as an antagonist to certain receptors, such as the chemokine receptor CCR5, which is involved in the entry of HIV into cells . The compound’s structure allows it to bind to these receptors and inhibit their function, thereby exerting its effects.

Comparison with Similar Compounds

4-Allyl-1-methyl-4-piperidinol can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of allyl and methyl groups, which confer distinct chemical reactivity and biological activity.

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers in chemistry, biology, medicine, and industry. Ongoing research continues to uncover new applications and mechanisms of action for this intriguing compound.

Properties

IUPAC Name

1-methyl-4-prop-2-enylpiperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO/c1-3-4-9(11)5-7-10(2)8-6-9/h3,11H,1,4-8H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDDSVBJDUGHBMW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCC(CC1)(CC=C)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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